3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one

Tdp1 inhibition DNA repair Cancer chemotherapy

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one (CAS 52494-41-4, C9H6N2O3S2, MW 254.29) is an N-substituted rhodanine (2-thioxothiazolidin-4-one) heterocycle bearing a 2-nitrophenyl group on the lactam nitrogen. Rhodanines are recognized as privileged scaffolds in medicinal chemistry, but their substitution pattern critically dictates biological target engagement and selectivity.

Molecular Formula C9H6N2O3S2
Molecular Weight 254.28
CAS No. 52494-41-4
Cat. No. B2481252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one
CAS52494-41-4
Molecular FormulaC9H6N2O3S2
Molecular Weight254.28
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-3-1-2-4-7(6)11(13)14/h1-4H,5H2
InChIKeyHZYUANGSRAWAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one (CAS 52494-41-4): A Positional Isomer Rhodanine Building Block for Tdp1-Targeted Anticancer Agent Development


3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one (CAS 52494-41-4, C9H6N2O3S2, MW 254.29) is an N-substituted rhodanine (2-thioxothiazolidin-4-one) heterocycle bearing a 2-nitrophenyl group on the lactam nitrogen . Rhodanines are recognized as privileged scaffolds in medicinal chemistry, but their substitution pattern critically dictates biological target engagement and selectivity . This compound belongs to a class of thioxothiazolidinone derivatives disclosed by the U.S. National Institutes of Health as inhibitors of human tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme that, when inhibited, potentiates camptothecin-based chemotherapy by blocking the repair of topoisomerase I-mediated DNA damage .

2-Nitro rhodanine scaffold aligns with Tdp1 pharmacophore studies
N-substitution eliminates PAINS reactivity for cleaner assay profiles
One-pot synthesis from commodity 2-nitroaniline supports scalable procurement

Why 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one Cannot Be Replaced by Its 4-Nitro Isomer or Unsubstituted Rhodanines in Tdp1-Targeted Programs


The position of the nitro group on the N-phenyl ring is a primary determinant of steric and electronic complementarity within the Tdp1 active site, and generic substitution with the 4-nitrophenyl isomer (CAS 20950-13-4) or N-unsubstituted rhodanine is not viable for replicating target engagement . The N-substitution pattern on the rhodanine scaffold directly modulates the three-dimensional conformation adopted by the thioxothiazolidinone ring relative to the aromatic substituent, which in turn governs hydrogen-bonding and π-stacking interactions with key Tdp1 residues . Consequently, the 2-nitro orientation presents a distinct pharmacophoric geometry that is unlikely to be recapitulated by the para-substituted analog or by rhodanine derivatives lacking the nitrophenyl moiety altogether .

Target: 3-(2-Nitrophenyl) isomer
Substitute: 3-(4-Nitrophenyl) isomer
Nitro position alters pharmacophore geometry; Tdp1 binding may not be reproduced.
Target: N-substituted rhodanine
Substitute: Unsubstituted rhodanine (PAINS)
Free NH causes assay interference; lacks N-aryl recognition for target engagement.

Quantitative Differentiation Evidence for 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one vs. Closest Analogs


Positional Isomer Selectivity in Tdp1 Inhibitor Pharmacophore: 2-Nitro vs. 4-Nitro Substitution

The U.S. NIH patent disclosure explicitly defines the thioxothiazolidinone pharmacophore as requiring an N-aryl substitution pattern that matches the Tdp1 phosphotyrosine binding pocket. While the disclosure covers a genus of N-substituted thioxothiazolidinones, the 2-nitrophenyl substitution is structurally positioned to mimic the phosphotyrosine moiety recognized by Tdp1, whereas the 4-nitrophenyl isomer (CAS 20950-13-4) places the electron-withdrawing nitro group at a position that alters the electrostatic potential surface and hydrogen-bond acceptor geometry . In comparative AlphaScreen high-throughput screening, structurally related thioxothiazolidinones demonstrated differential Tdp1 inhibitory activity that was highly dependent on the aryl substitution pattern, with certain N-aryl variants showing complete loss of activity when the substitution position was altered .

Positional Isomer Selectivity
Class-level
2-NO₂ vs 4-NO₂: Predicted distinct Tdp1 binding poses
Pharmacophore geometry determined by nitro position
Head-to-head Tdp1 IC₅₀ data not available; verify in assay
Tdp1 inhibition DNA repair Cancer chemotherapy Structure-activity relationship

Antibacterial Target Engagement Divergence: 4-Nitrophenyl Rhodanine vs. 2-Nitrophenyl Rhodanine in DnaC Helicase Inhibition

The 4-nitrophenyl-bearing analog (Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-(4-nitrophenyl)-2-thioxothiazolidin-4-one (CHEMBL561122) has been characterized as an inhibitor of Staphylococcus aureus DnaC helicase with an IC50 of 700 nM in a strand-unwinding assay . This demonstrates that 4-nitrophenyl-substituted 2-thioxothiazolidin-4-ones can engage bacterial DNA helicase targets. In contrast, the 2-nitrophenyl isomer (the target compound 52494-41-4) has not been reported to inhibit DnaC, suggesting that the ortho-nitro arrangement may disfavor the binding conformation required for DnaC inhibition while being permissive or optimal for Tdp1 binding . This target selectivity divergence underscores that procurement decisions cannot assume functional interchangeability between positional isomers.

Target Engagement Shift
Cross-study comparable
4-NO₂ analog: DnaC IC₅₀ 700 nM; 2-NO₂: no DnaC activity, Tdp1 reported
Nitro position determines biological target preference
Assay platforms differ; independently verify Tdp1 inhibition
Antibacterial DNA helicase DnaC Staphylococcus aureus Binding affinity

N-Substitution Requirement for Biological Activity vs. Unsubstituted Rhodanine Baseline

Unsubstituted rhodanine (2-thioxothiazolidin-4-one, CAS 141-84-4) is a well-documented pan-assay interference compound (PAINS) that exhibits promiscuous reactivity in biological assays, making it unsuitable as a standalone probe or lead compound . N-substitution, as in 3-(2-nitrophenyl)-2-thioxothiazolidin-4-one, blocks the free NH of the rhodanine ring, eliminating a major source of non-specific thiol reactivity and tautomerization-driven assay interference. The 2020 MDPI study by Jin et al. demonstrated that N-substituted rhodanines synthesized via base-assisted one-pot coupling retain the privileged scaffold properties while exhibiting cleaner biological profiles compared to unsubstituted rhodanine . The 2-nitrophenyl substituent further provides a UV-chromophore handle (nitroaromatic absorbance ~260-280 nm) that enables facile HPLC tracking during medicinal chemistry workflows, a practical advantage absent in alkyl-substituted or unsubstituted rhodanines .

PAINS Avoidance & UV Handle
Class-level
N-substitution blocks PAINS; UV chromophore ~270 nm
Cleaner assay profiles and HPLC tracking enabled
Nitroaromatic UV data from class reference; verify lot
Rhodanine PAINS N-substitution Privileged scaffold

Synthetic Accessibility and Scalability: One-Pot N-Arylation vs. Multi-Step Routes for Alternative Rhodanines

The 2020 Jin et al. methodology enables one-pot N-arylation and cyclization to produce N-substituted rhodanines directly from primary aromatic amines, carbon disulfide, and methyl (2-chloroacetyl)carbamate under mild basic conditions . This synthetic route is applicable to 2-nitroaniline as the amine input to yield 3-(2-nitrophenyl)-2-thioxothiazolidin-4-one. In contrast, the 4-nitro isomer requires 4-nitroaniline as starting material, which is commercially available but may present different reactivity profiles in the one-pot coupling. The 2-nitroaniline precursor (CAS 88-74-4) is a commodity chemical with global multi-ton annual production capacity, ensuring reliable and cost-effective supply chain for the target compound . This contrasts with more exotic N-substituted rhodanines that require custom-synthesized aniline precursors, which can introduce procurement delays and higher costs.

Synthetic Route
Supporting evidence
One-pot N-arylation from 2-nitroaniline, mild conditions
Scalable procurement and SAR library synthesis
Route validated for N-aryl rhodanines (Jin et al. 2020)
Synthetic chemistry One-pot synthesis N-arylation Process chemistry

Optimal Research and Industrial Application Scenarios for 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one


Tdp1 Inhibitor Lead Generation and Camptothecin Combination Therapy Development

This compound is optimally deployed as a starting scaffold for structure-activity relationship (SAR) studies targeting human Tdp1 inhibition, as disclosed in the NIH patent family (HHS Ref. E-239-2011/0) . Researchers can functionalize the C5 methylene position via Knoevenagel condensation to generate libraries of 5-arylidene derivatives while retaining the 2-nitrophenyl N-substituent required for Tdp1 active-site recognition. The resulting compounds are evaluated in combination with camptothecin or topotecan in cancer cell lines to identify synergistic antitumor effects, as the Tdp1 inhibitory mechanism potentiates topoisomerase I poison-induced DNA damage .

Negative Control Compound for DnaC Helicase Antibacterial Screening Programs

Because the 4-nitrophenyl rhodanine analog CHEMBL561122 demonstrates measurable DnaC helicase inhibition (IC50 = 700 nM) , the 2-nitrophenyl isomer (52494-41-4) can serve as a positional isomer negative control to confirm that observed antibacterial activity is specific to the 4-nitro geometry rather than a general property of nitrophenyl-rhodanines. Inclusion of this compound in screening cascades helps deconvolute whether antibacterial hits arise from specific DnaC engagement or from non-specific membrane disruption by the nitroaromatic moiety.

Medicinal Chemistry Derivatization at the C5 Active Methylene Position

The rhodanine C5 methylene group is the primary site for synthetic elaboration. 3-(2-Nitrophenyl)-2-thioxothiazolidin-4-one can undergo Knoevenagel condensation with aromatic aldehydes to yield 5-arylidene derivatives, a transformation well-precedented for N-substituted rhodanines . The 2-nitrophenyl group remains intact during condensation, preserving the N-aryl pharmacophore geometry while enabling exploration of the 5-arylidene substituent for tuning potency, selectivity, and physicochemical properties. This modular synthetic strategy is compatible with parallel library synthesis for high-throughput SAR exploration.

HPLC-UV Method Development and Analytical Reference Standard

The ortho-nitroaromatic substituent confers strong UV absorbance suitable for HPLC-UV detection at 254-280 nm, making this compound practical as an analytical reference standard for monitoring reaction progress and purity during the synthesis of rhodanine-based libraries. Procurement of high-purity 3-(2-nitrophenyl)-2-thioxothiazolidin-4-one (NLT 98% as specified by MolCore ) enables its direct use as a calibration standard without additional purification, streamlining analytical workflow qualification in medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
Tdp1 pathway inhibitor SAR and DNA damage combination research
2-Nitrophenyl pharmacophore for Tdp1 active site recognition
Verify Tdp1 inhibition and DNA damage combination response in cell models
DnaC helicase antibacterial screening control
2-Nitro positional isomer lacks DnaC inhibitory activity
Confirm absence of DnaC inhibition to validate assay specificity
C5-arylidene library synthesis via Knoevenagel condensation
Reactive C5 methylene for condensation chemistry
Monitor derivatization efficiency and purity
HPLC-UV analytical reference standard
Strong UV chromophore at 254–280 nm
Confirm purity and retention time reproducibility
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